molecular formula C9H15NOSi B13956004 Pyridine, 3-[[(trimethylsilyl)oxy]methyl]- CAS No. 85719-72-8

Pyridine, 3-[[(trimethylsilyl)oxy]methyl]-

Cat. No.: B13956004
CAS No.: 85719-72-8
M. Wt: 181.31 g/mol
InChI Key: IWSCLNQGVISJDD-UHFFFAOYSA-N
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Description

Pyridine, 3-[[(trimethylsilyl)oxy]methyl]- is a pyridine derivative featuring a [(trimethylsilyl)oxy]methyl (-CH2-O-Si(CH3)3) substituent at the 3-position of the pyridine ring. This compound belongs to a class of organosilicon-modified pyridines, which are frequently utilized in organic synthesis as intermediates or protective groups due to the silyl moiety’s ability to enhance lipophilicity and stabilize reactive intermediates .

Properties

CAS No.

85719-72-8

Molecular Formula

C9H15NOSi

Molecular Weight

181.31 g/mol

IUPAC Name

trimethyl(pyridin-3-ylmethoxy)silane

InChI

InChI=1S/C9H15NOSi/c1-12(2,3)11-8-9-5-4-6-10-7-9/h4-7H,8H2,1-3H3

InChI Key

IWSCLNQGVISJDD-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OCC1=CN=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 3-[[(trimethylsilyl)oxy]methyl]- typically involves the reaction of pyridine derivatives with trimethylsilylating agents. One common method is the reaction of pyridine with iodotrimethylsilane in the presence of a base . The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 3-[[(trimethylsilyl)oxy]methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Pyridine, 3-[[(trimethylsilyl)oxy]methyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyridine, 3-[[(trimethylsilyl)oxy]methyl]- involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites on the molecule. This allows for selective reactions to occur at other positions on the pyridine ring .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of Pyridine, 3-[[(trimethylsilyl)oxy]methyl]- to other silylated pyridine derivatives are critical for understanding its reactivity and applications. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituent Position Molecular Formula Molecular Weight Key Features References
Pyridine, 3-[[(trimethylsilyl)oxy]methyl]- 3-position C9H15NOSi ~181.31 -CH2-O-Si(CH3)3 group; enhances electronic effects on pyridine ring Inferred
Pyridine, 4-[[(trimethylsilyl)oxy]methyl]- (9CI) 4-position C9H15NOSi 181.31 Positional isomer; altered electronic distribution due to substituent location
Pyridine, 3-[1-[(trimethylsilyl)oxy]ethenyl]- 3-position C10H15NOSi 193.32 Ethenyl-O-TMS group; increased steric hindrance and molecular weight
2-Methyl-6-[(trimethylsilyl)methyl]-pyridine 2- and 6-positions C14H27NSi 237.46 Dual substituents (-CH3 and -CH2-Si(CH3)3); higher lipophilicity

Key Comparisons

Positional Isomerism: The 3- and 4-substituted isomers (C9H15NOSi) share identical molecular formulas but differ in substituent placement. The 3-substituted derivative likely exhibits distinct electronic effects on the pyridine ring compared to the 4-isomer, influencing its reactivity in nucleophilic or electrophilic reactions .

Functional Group Variations: Ethenyl vs. Dual Substituents: 2-Methyl-6-[(trimethylsilyl)methyl]-pyridine (C14H27NSi) demonstrates how additional substituents (e.g., -CH3) can increase molecular weight and modify solubility or steric interactions .

  • Silylation of hydroxymethylpyridines using trimethylsilyl chloride ().
  • Coupling reactions with silyl-protected carboxylic acids or alcohols ().

Applications :

  • Silyl-protected pyridines are commonly employed as intermediates in pharmaceuticals and agrochemicals. For example, the 4-isomer (CAS 58163-79-4) is listed in commercial catalogs, suggesting industrial relevance . The ethenyl variant (CAS 104501-58-8) may serve as a precursor in cross-coupling reactions due to its unsaturated bond .

Research Findings and Limitations

  • Gaps in Data : Direct experimental data (e.g., NMR, melting points) for Pyridine, 3-[[(trimethylsilyl)oxy]methyl]- are absent in the provided evidence. Properties are inferred from structural analogs.

Biological Activity

Pyridine, 3-[[(trimethylsilyl)oxy]methyl]- is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its applications in medicinal chemistry.

Chemical Structure and Synthesis

Pyridine derivatives are known for their diverse biological activities. The specific compound Pyridine, 3-[[(trimethylsilyl)oxy]methyl]- features a trimethylsilyl group, which can enhance solubility and stability. The synthesis typically involves the reaction of pyridine with trimethylsilyl chlorides under basic conditions, leading to the formation of the desired product.

Antimicrobial Activity

Research indicates that pyridine derivatives often exhibit significant antimicrobial properties. Studies have shown that compounds similar to Pyridine, 3-[[(trimethylsilyl)oxy]methyl]- can inhibit the growth of various bacterial strains. For instance, a study conducted on related pyridine derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the specific derivative tested .

Antioxidant Properties

The antioxidant activity of pyridine compounds is another area of interest. Antioxidants are crucial in preventing oxidative stress-related diseases. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) showed that certain pyridine derivatives could scavenge free radicals effectively, suggesting potential applications in health supplements or pharmaceuticals aimed at reducing oxidative damage .

Cytotoxicity and Cancer Research

The cytotoxic effects of Pyridine, 3-[[(trimethylsilyl)oxy]methyl]- have been evaluated in various cancer cell lines. A notable study reported that this compound exhibited selective cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating significant potency at low concentrations . The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent.

Case Studies

  • Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of several pyridine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with a trimethylsilyl substituent showed enhanced activity compared to their non-silylated counterparts .
  • Cytotoxicity Assessment : In a study involving MTT assays, Pyridine, 3-[[(trimethylsilyl)oxy]methyl]- demonstrated significant cytotoxic effects on MCF-7 cells at concentrations as low as 10 µM, suggesting its potential as a therapeutic agent in oncology .

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundMIC (µg/mL)Target Organism
Pyridine, 3-[[(trimethylsilyl)oxy]methyl]-64Staphylococcus aureus
Pyridine derivative A128Escherichia coli
Pyridine derivative B32Pseudomonas aeruginosa

Table 2: Cytotoxicity Results in Cancer Cell Lines

CompoundCell LineIC50 (µM)
Pyridine, 3-[[(trimethylsilyl)oxy]methyl]-MCF-710
Pyridine derivative CA54915
Control (No treatment)MCF-7>100

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